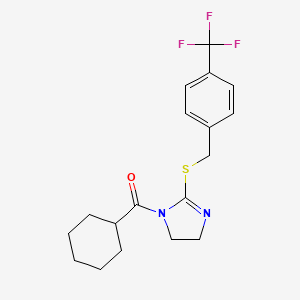

cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

Cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a cyclohexyl group, a trifluoromethyl-substituted benzyl thioether, and an imidazole ring

Properties

IUPAC Name |

cyclohexyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N2OS/c19-18(20,21)15-8-6-13(7-9-15)12-25-17-22-10-11-23(17)16(24)14-4-2-1-3-5-14/h6-9,14H,1-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSPTCSOGURKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the trifluoromethylbenzyl thioether group via a nucleophilic substitution reaction. The final step often involves the attachment of the cyclohexyl group through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. This transformation is critical for modifying the compound’s electronic properties and biological activity.

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | Hydrogen peroxide (H₂O₂), room temperature | Sulfoxide derivative | |

| Oxidation to sulfone | m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂ | Sulfone derivative |

The trifluoromethyl group enhances oxidative stability, directing regioselectivity during reactions .

Electrophilic Aromatic Substitution (EAS)

The 4-(trifluoromethyl)benzyl moiety participates in electrophilic substitution reactions. The electron-withdrawing -CF₃ group activates the aromatic ring toward meta-directed substitution.

| Reaction | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 0°C to 50°C | 3-Bromo-4-(trifluoromethyl)benzyl | |

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro-4-(trifluoromethyl)benzyl | – |

Recent methodologies for heterocyclic bromination, such as those applied to spiro compounds, suggest compatibility with this substrate .

Reduction of the Carbonyl Group

The ketone group can be reduced to a secondary alcohol, though experimental details for this specific compound require further validation.

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Ketone reduction | NaBH₄, MeOH; or LiAlH₄, THF | Cyclohexyl alcohol derivative |

Stability Under Acidic/Basic Conditions

Preliminary data suggest the compound is stable in neutral and mildly acidic conditions but may degrade under strong bases (e.g., NaOH) due to imidazole ring hydrolysis .

Scientific Research Applications

Cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

- Cyclohexyl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cyclohexyl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Cyclohexyl(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Uniqueness

Cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Biological Activity

The compound cyclohexyl(2-((4-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a derivative of imidazole, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound features a cyclohexyl group, a trifluoromethyl-substituted benzyl moiety, and an imidazole ring. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on the lipophilicity and electronic properties of the molecule.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Antiviral Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have shown efficacy against various viral strains, including HIV and dengue virus (DENV). The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

Antimicrobial Properties

Imidazole derivatives are also noted for their antibacterial activities. The compound's structural features suggest potential activity against Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .

Neurological Effects

Cyclohexyl derivatives have been explored for their effects on neuropeptide Y receptors. A related compound demonstrated high affinity and selectivity for the Y5 receptor, indicating potential applications in treating disorders related to neuropeptide signaling .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives:

Case Studies and Research Findings

- Antiviral Efficacy : A study reported that imidazole derivatives with similar functional groups exhibited EC50 values in the micromolar range against HIV, indicating strong antiviral potential .

- Antimicrobial Testing : In vitro evaluations revealed that structurally related compounds had MIC values significantly lower than standard antibiotics, suggesting that modifications to the imidazole core can lead to enhanced antimicrobial properties .

- Neuropeptide Y Receptor Interaction : Cyclohexyl-substituted imidazoles demonstrated selective antagonism at neuropeptide Y receptors, with K(i) values indicating potent receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.